molecular formula C34H36O4 B1608108 25,27-Bis(1-propyloxy)calix[4]arene-26,28-diol CAS No. 162301-48-6

25,27-Bis(1-propyloxy)calix[4]arene-26,28-diol

Cat. No. B1608108
CAS RN: 162301-48-6
M. Wt: 508.6 g/mol
InChI Key: JJYQEKZDWWUIQB-UHFFFAOYSA-N
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Description

The compound “25,27-Bis(1-propyloxy)calix4arene-26,28-diol” is a type of calix4arene molecule. It consists of four phenyl rings arranged alternately in an anti-orientation fashion. Two propyloxy groups are attached on the upper rim of the calix4arene, and a polyether chain with two phenyl rings is attached on the lower rim of the calix4arene . This structure offers a large cavity inside the molecule, which might have the potential for forming host-guest complexes .


Molecular Structure Analysis

As mentioned in the description, the molecular structure of “25,27-Bis(1-propyloxy)calix4arene-26,28-diol” is characterized by four phenyl rings arranged alternately in an anti-orientation fashion, two propyloxy groups attached on the upper rim of the calix4arene, and a polyether chain with two phenyl rings attached on the lower rim of the calix4arene .


Chemical Reactions Analysis

One of the notable chemical reactions involving this compound is its selective adsorption for cesium . A macroporous silica-based supramolecular recognition material, BiPCalix4C6/SiO2–P, was synthesized using “25,27-Bis(1-propyloxy)calix4arene-26,28-diol” and was found to exhibit better adsorption ability and faster adsorption dynamics than BiPCalix4C6/XAD-7 .

Mechanism of Action

The mechanism of action of “25,27-Bis(1-propyloxy)calix4arene-26,28-diol” is primarily based on its ability to form host-guest complexes due to the large cavity inside its molecule . This property allows it to selectively adsorb certain substances, such as cesium .

properties

IUPAC Name

26,28-dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-25,27-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36O4/c1-3-17-37-33-27-13-7-14-28(33)20-24-10-6-12-26(32(24)36)22-30-16-8-15-29(34(30)38-18-4-2)21-25-11-5-9-23(19-27)31(25)35/h5-16,35-36H,3-4,17-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYQEKZDWWUIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5O)CC1=CC=C2)OCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369926
Record name 26,28-Dipropoxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,27-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

25,27-Dipropoxycalix[4]arene

CAS RN

143406-35-3, 162301-48-6
Record name stereoisomer of 26,28-Dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-25,27-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143406-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 26,28-Dipropoxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,27-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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